molecular formula C19H21NOS B262449 N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine

Katalognummer B262449
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: NBNPVRZHUPMVQS-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine, also known as DBO-83, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBO-83 belongs to the class of dibenzothiepin derivatives and has been found to exhibit various biological activities.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is not fully understood. However, studies have shown that the compound inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has also been found to inhibit the activity of MAO-A, which is an enzyme that breaks down neurotransmitters. By inhibiting the activity of MAO-A and SERT, N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine increases the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been found to have various biochemical and physiological effects. The compound has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The compound has been found to have antioxidant properties and can reduce oxidative stress in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has several advantages for lab experiments. The compound has been found to be highly selective for MAO-A and SERT, which makes it a useful tool for studying the role of these targets in depression and anxiety disorders. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has also been found to have good oral bioavailability and can be administered orally to animals. However, the compound has some limitations for lab experiments. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. The compound may also have off-target effects that need to be considered in experimental design.

Zukünftige Richtungen

There are several future directions for the study of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine. One direction is to investigate the potential of the compound for the treatment of depression and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine in humans. Another direction is to investigate the potential of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine for the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. The compound has been found to have anticonvulsant and neuroprotective properties, which make it a promising candidate for these indications. Finally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is a promising compound that has potential therapeutic applications for the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. The compound has been found to exhibit various biological activities, including antidepressant, anxiolytic, anticonvulsant, and neuroprotective properties. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine inhibits the reuptake of serotonin and norepinephrine and inhibits the activity of MAO-A, which may contribute to its therapeutic effects. Further studies are needed to determine the safety and efficacy of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine in humans and to optimize its synthesis method for large-scale production.

Synthesemethoden

The synthesis of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine involves the reaction of dibenzothiepin with 3-bromo-1-propanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with dimethylamine to obtain N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine. The synthesis method has been optimized to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic activities in animal models. The compound has also been shown to have anticonvulsant properties and can reduce seizures in mice. N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been found to be a potent inhibitor of monoamine oxidase A (MAO-A) and serotonin transporter (SERT), which are important targets for the treatment of depression and anxiety disorders.

Eigenschaften

Produktname

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine

Molekularformel

C19H21NOS

Molekulargewicht

311.4 g/mol

IUPAC-Name

(3Z)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-

InChI-Schlüssel

NBNPVRZHUPMVQS-BOPFTXTBSA-N

Isomerische SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CS(=O)C3=CC=CC=C31

SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Kanonische SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.